3-Nitro-1-undecyl-1H-pyrazole
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Overview
Description
3-Nitro-1-undecyl-1H-pyrazole is a chemical compound with the molecular formula C14H25N3O2 . It contains a total of 44 bonds, including 19 non-H bonds, 7 multiple bonds, 11 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The this compound molecule contains a total of 44 atoms. There are 25 Hydrogen atoms, 14 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . The molecule contains a total of 44 bonds, including 19 non-H bonds, 7 multiple bonds, 11 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .Chemical Reactions Analysis
Pyrazoles, including this compound, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H25N3O2), molecular weight, and structure . More detailed information about its physical and chemical properties can be found on chemical databases .Mechanism of Action
Target of Action
Pyrazole-based compounds are known to interact with various targets such as estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could result in changes in the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Pharmacokinetics
General pharmacokinetic properties of pyrazole compounds include interactions with estrogen receptors and alcohol dehydrogenase 1c .
Result of Action
Pyrazole derivatives are known for their wide range of biological activities, such as analgesic, antimicrobial, anti-inflammatory, and antihypertensive properties .
Action Environment
The structure and reactivity of pyrazoles can be influenced by factors such as tautomerism and prototropy .
Safety and Hazards
Future Directions
The future directions in the research of pyrazole derivatives, including 3-Nitro-1-undecyl-1H-pyrazole, involve the development of new and improved applications. This includes the synthesis of bioactive chemicals and reactions in various media . Additionally, the integration of green methodologies in the synthesis of pyrazole derivatives is a promising area of research .
Properties
IUPAC Name |
3-nitro-1-undecylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-2-3-4-5-6-7-8-9-10-12-16-13-11-14(15-16)17(18)19/h11,13H,2-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYMSIUDPQPDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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